N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-11(14)13(4-2)9-10-7-5-6-8-12-10/h3,5-8H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOJBZKWHZPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=N1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Acylation of Secondary Amines with Acryloyl Chloride
The most direct route to N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide involves the acylation of N-(pyridin-2-ylmethyl)ethanamine with acryloyl chloride. This method leverages the nucleophilic character of the secondary amine, which reacts with the electrophilic acyl chloride to form the corresponding enamide.
Reaction Mechanism and Stoichiometry
The acylation proceeds via a two-step mechanism: (1) nucleophilic attack of the amine nitrogen on the carbonyl carbon of acryloyl chloride, followed by (2) elimination of hydrochloric acid. A base such as triethylamine is typically employed to scavenge the generated HCl, driving the reaction to completion. The stoichiometric ratio of amine to acryloyl chloride is critical, with a 1:1 molar ratio ensuring minimal diacylation byproducts.
Optimized Reaction Conditions
- Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both polar and non-polar reactants while stabilizing the intermediate acyl ammonium species.
- Temperature : Reactions are conducted at 0–5°C during reagent addition to mitigate exothermicity, followed by gradual warming to room temperature for 4–6 hours.
- Workup Protocol : Sequential washes with saturated NaHCO₃ (to remove excess HCl) and brine (to eliminate residual base) are standard. The organic phase is dried over anhydrous MgSO₄ before solvent removal via rotary evaporation.
Representative Procedure:
A solution of N-(pyridin-2-ylmethyl)ethanamine (1.0 equiv, 136.19 g/mol) in DCM (0.5 M) is treated with triethylamine (1.2 equiv) under nitrogen. Acryloyl chloride (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours. After workup, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:2) to yield the title compound as a pale-yellow oil.
Dehydrogenative Synthesis from Saturated Amides
A novel approach reported in recent literature involves the oxidative dehydrogenation of saturated amides to enamides. This method, utilizing lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O), offers a one-pot alternative to traditional acylation.
Mechanistic Insights
The reaction initiates with deprotonation of the amide nitrogen by LiHMDS, generating a resonance-stabilized amide anion. Subsequent treatment with Tf₂O induces oxidation, leading to the formation of an iminium triflate intermediate. β-Hydride elimination then yields the enamide product with high regioselectivity.
Substrate Scope and Limitations
While this method has demonstrated efficacy for tertiary amides, its applicability to secondary amides such as N-ethyl-N-(pyridin-2-ylmethyl)propanamide remains unexplored. Preliminary computational studies suggest that steric hindrance from the pyridinylmethyl group may necessitate elevated temperatures (60–80°C) for satisfactory conversion.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Transitioning from laboratory synthesis to industrial manufacturing requires addressing challenges in heat management, solvent recovery, and product purity. Continuous flow reactors have emerged as a promising technology for large-scale enamide production, offering:
- Enhanced heat transfer through narrow channel dimensions
- Reduced reaction times via precise temperature control
- Improved safety profiles by minimizing handling of hazardous intermediates
A proposed flow system would integrate in-line IR spectroscopy for real-time monitoring of acryloyl chloride consumption, enabling automated adjustment of reagent feed rates.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.65 (t, J = 7.6 Hz, 1H, Py-H), 7.25 (d, J = 7.9 Hz, 1H, Py-H), 6.85 (m, 1H, NH), 6.30 (dd, J = 16.4, 10.4 Hz, 1H, CH₂=CH), 5.70 (d, J = 16.4 Hz, 1H, CH₂=CH), 4.45 (s, 2H, NCH₂Py), 3.30 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 1.15 (t, J = 7.1 Hz, 3H, CH₃).
- IR (ATR): ν 1655 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=C stretch), 1240 cm⁻¹ (C-N stretch).
Chromatographic Purity Standards
Regulatory guidelines for pharmaceutical intermediates mandate:
- HPLC purity ≥99.0% (UV detection at 254 nm)
- Residual solvent levels ≤500 ppm for DCM
- Heavy metal contamination ≤10 ppm
Scientific Research Applications
N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The amide group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
N-Ethyl-N-(4-Picolyl)-2-Phenylacrylamide
- Structure : Pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl.
- Molecular Formula : C₁₇H₁₈N₂O (MW: 266.34 g/mol).
N-(6-Acetamidopyridin-2-yl)Prop-2-enamide
- Structure : Acetamido group at the pyridine 6-position.
- Molecular Formula : C₁₀H₁₁N₃O₂ (MW: 205.21 g/mol).
Amide Substituent Variations
Cinnamanilides (e.g., (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide)
- Structure : Dichlorophenyl and trifluoromethylphenyl substituents.
- Biological Activity : Demonstrates submicromolar activity against Staphylococcus aureus and MRSA, attributed to electron-withdrawing groups enhancing lipophilicity and target binding .
- Comparison : Unlike the pyridine-containing target compound, cinnamanilides exhibit broad-spectrum antibacterial efficacy due to aromatic halogenation, which increases membrane disruption and enzyme inhibition .
N-(2-Arylethyl)-2-Methylprop-2-enamides
- Structure : Aryl-ethyl groups instead of pyridinylmethyl.
- Application: Used in molecularly imprinted polymers (MIPs) for selective recognition of phenolic compounds. The aryl groups provide π-π stacking interactions, whereas pyridine’s lone pair may enable coordination-based applications .
Antimicrobial Activity
- Cinnamanilides : 3,4-Dichloro derivatives (e.g., (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) show MIC values <1 µM against MRSA, surpassing ampicillin .
- Pyridine Derivatives: Limited antimicrobial data exist, but pyridine’s basicity may reduce efficacy in acidic environments compared to halogenated cinnamanilides .
Lipophilicity and ADMET
- Cinnamanilides : Experimental logP values range from 3.5–5.2, correlating with high membrane penetration but increased cytotoxicity risks .
- Pyridine Derivatives : Predicted logP for N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide is ~2.1 (estimated via ChemDraw), suggesting better solubility but reduced bioavailability compared to halogenated analogues.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Table 1: Synthetic Conditions from Analogous Compounds
| Precursor | Solvent | Catalyst/T (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Pyridinyl-amine + Acryloyl chloride | DMF | EDC/HOBt, 25°C | 78 | 95 | |
| Ethylamine derivative + Activated ester | THF | DMAP, 0°C | 65 | 92 |
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 6.3–6.6 ppm (acrylamide vinyl protons), and δ 3.5–4.0 ppm (N-CH₂-pyridine) confirm substituent positions .
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm and pyridine carbons at ~120–150 ppm .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyridine ring) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in binding affinity data for this compound across different assays?
Methodological Answer:
Contradictions may arise from assay-specific variables. Mitigation strategies include:
- Orthogonal Assays : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzymatic activity assays to cross-validate affinity .
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to mimic physiological conditions .
- Compound Purity : Verify purity (>95%) via HPLC and control for aggregates using dynamic light scattering (DLS) .
- Computational Docking : Use AutoDock or Schrödinger to model binding poses and identify steric/electronic mismatches between assays .
Advanced: What computational modeling approaches are recommended to predict interaction mechanisms with molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to screen binding modes, focusing on pyridine and acrylamide interactions with target active sites .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes under solvated conditions .
- QSAR Studies : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using CoMFA or machine learning models .
Basic: What are key considerations in designing stability studies for this compound?
Methodological Answer:
- Storage Conditions : Test degradation in dark vs. light (UV/Vis monitoring) and under varying humidity .
- pH Stability : Use buffered solutions (pH 3–9) and analyze via HPLC for decomposition products .
- Thermal Stability : Incubate at 4°C, 25°C, and 40°C; monitor using TGA/DSC .
Advanced: How to interpret conflicting activity results across cell lines or in vivo models?
Methodological Answer:
- Metabolic Profiling : Use LC-MS to identify species-specific metabolites affecting activity .
- Cellular Uptake : Measure intracellular concentrations via fluorescent tagging or radiolabeling .
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (SILAC) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
